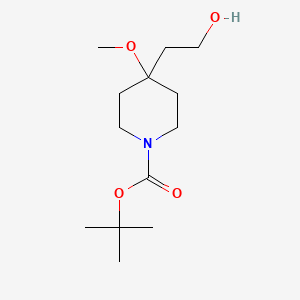

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H25NO4 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-4-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-5-13(17-4,6-9-14)7-10-15/h15H,5-10H2,1-4H3 |

InChI Key |

WRDINPZXBODRON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxyethyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl compounds formed from oxidation can be further reduced to alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s derivatives may exhibit biological activity and can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl and methoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

| Compound Name | Substituents (4-position) | CAS Number | Key Structural Differences |

|---|---|---|---|

| Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate | Methoxy, 2-hydroxyethyl | Not available | Reference compound |

| Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | Methyl, 2-hydroxyethyl | 236406-33-0 | Methoxy → Methyl (reduced polarity) |

| Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 2-hydroxyethyl (2-position) | 118811-03-3 | Substituent position shifted to 2-position |

| Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate | 4-methylpentyl | Not available | Bulky alkyl chain (hydrophobic) |

Key Observations :

- Steric Effects : The 4-methylpentyl analog () exhibits higher steric bulk, which may hinder binding in enzyme-active sites compared to the smaller hydroxyethyl-methoxy combination .

- Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in non-hydroxy analogs like the 4-methylphenyl derivative () .

Comparison :

Physicochemical and Pharmacological Properties

Physicochemical Data

Key Findings :

- The methoxy group reduces LogP compared to methyl or alkyl analogs, enhancing solubility in polar solvents .

- The hydroxyethyl group in the target compound supports hydrogen bonding, critical for interactions with biological targets like Ras proteins .

Pharmacological Relevance

- Target Compound : Used in pan-Ras inhibitor development (), highlighting its role in oncology .

- Triple Reuptake Inhibitor Analog () : A structurally related compound (with dichlorophenyl and methoxyethyl groups) demonstrates CNS activity, suggesting versatility in scaffold design .

- Fluorescent Probes () : Hydroxyethyl-piperidine derivatives serve as intermediates in probes for visualizing kinase inhibitors (e.g., dasatinib-BODIPY) .

Biological Activity

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate (CAS: 1612173-13-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group, a hydroxyethyl group, and a methoxy group. Its structural formula can be summarized as follows:

- Molecular Formula : C13H23NO4

- Molecular Weight : 253.33 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems, which may contribute to its pharmacological effects. The presence of the hydroxyethyl and methoxy groups enhances its lipophilicity and bioavailability, potentially improving its interaction with cellular targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related N-heterocycles have shown promise against viruses such as HIV and HCV. The mechanism often involves inhibition of viral replication at micromolar concentrations, indicating that this compound may exhibit similar properties .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have reported varying results depending on the concentration and cell type used. The compound's half-maximal cytotoxic concentration (CC50) values indicate its safety profile relative to its efficacy. For example, certain derivatives have shown CC50 values significantly higher than their effective concentrations (EC50), suggesting a favorable therapeutic index .

Study 1: Antiviral Efficacy

A study focusing on the antiviral activity of piperidine derivatives demonstrated that compounds with similar structures to this compound inhibited viral replication effectively. The EC50 values ranged from 5 μM to 28 μM against respiratory syncytial virus (RSV), showcasing significant antiviral properties .

Study 2: Cytotoxicity in Cancer Cells

Research examining the cytotoxic effects of piperidine derivatives on cancer cell lines indicated that certain modifications could enhance potency while reducing toxicity. In this context, this compound was evaluated alongside other analogs, revealing promising results in inhibiting cell proliferation in human T-lymphocyte cells .

Data Table: Summary of Biological Activity

| Activity Type | Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| Antiviral | RSV | 5 - 28 | >100 | High |

| Cytotoxicity | Human T-cells | Not specified | >100 | High |

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation or substitution at the piperidine ring. Key steps include protecting group strategies (e.g., tert-butyl carbamate) and introducing substituents like hydroxyethyl and methoxy groups. Reaction conditions require precise temperature control (e.g., 0–25°C for sensitive intermediates) and anhydrous solvents (e.g., THF, DCM) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity product . Optimization involves monitoring reaction progress with TLC or HPLC and adjusting stoichiometry of reagents (e.g., potassium tert-butoxide as a base) .

Q. What analytical techniques confirm the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures purity. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) .

Q. How does the compound’s solubility influence experimental design in pharmacological studies?

The tert-butyl group enhances lipophilicity, requiring solvents like DMSO or ethanol for dissolution in biological assays. Solubility profiles must be validated via nephelometry or UV-Vis spectroscopy to ensure consistency in dose-response studies. Precipitation issues in aqueous buffers can be mitigated with co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring impact reactivity and biological activity?

Substituent position and electronic effects dictate reactivity. For example:

- Hydroxyethyl vs. hydroxymethyl : The hydroxyethyl group introduces greater steric hindrance, reducing nucleophilic attack rates in substitution reactions .

- Methoxy group : Electron-donating effects stabilize intermediates in SN1 reactions but may reduce binding affinity to polar enzyme active sites . Comparative studies using radiolabeled ligand binding assays show that 4-methoxy substitution increases selectivity for serotonin receptors over dopamine receptors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR peak assignments (e.g., overlapping signals for hydroxyethyl protons) can be resolved via 2D techniques (COSY, HSQC) or deuterium exchange experiments. X-ray crystallography (using SHELXL ) provides unambiguous confirmation of stereochemistry. Computational tools (e.g., Gaussian for DFT calculations) predict stable conformers and verify experimental data .

Q. How can low yields in the synthesis of this compound be addressed?

Low yields often stem from competing elimination or oxidation side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures (−10°C) during Grignard reagent addition .

- Catalyst optimization : Using Pd/C or nickel catalysts for hydrogenation steps to reduce by-products .

- Protection/deprotection : Temporarily masking the hydroxyethyl group with acetyl or TBS ethers to prevent undesired reactivity .

Q. What computational methods complement experimental data in predicting conformational stability?

Molecular dynamics simulations (e.g., AMBER, GROMACS) model the compound’s flexibility in solution, while docking studies (AutoDock Vina) predict binding modes to biological targets. QM/MM calculations assess transition states in synthetic pathways, aiding mechanistic understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.